molecular formula C17H18N6O2 B2656099 1-(2-ethoxyphenyl)-3-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea CAS No. 2327318-13-6

1-(2-ethoxyphenyl)-3-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea

Cat. No.: B2656099
CAS No.: 2327318-13-6
M. Wt: 338.371
InChI Key: GFTCUMXZZNJHLF-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-3-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea is a synthetic chemical compound designed for research applications, integrating a urea core with a 1,2,3-triazole linker and aromatic systems. The 1,2,3-triazole moiety, often formed via "click chemistry," is a privileged structure in medicinal chemistry due to its potential for hydrogen bonding and dipole interactions, which facilitates binding to various biological targets . The urea functional group is a significant pharmacophore found in several bioactive molecules and approved drugs, capable of forming key hydrogen bonds with enzyme active sites and biological receptors . Compounds featuring these structural motifs have been extensively investigated for a wide spectrum of pharmacological activities. Specifically, 1,2,4-triazole analogues (a closely related heterocyclic class) are known to exhibit antifungal properties by inhibiting the cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51) , anticonvulsant effects through potential interaction with GABA-A receptors , and anticancer activity . While the specific mechanism of action and primary research applications for this particular compound require further investigation, its molecular architecture makes it a candidate for exploration in drug discovery programs, enzyme inhibition studies, and as a chemical probe for interrogating biological pathways. This product is intended for laboratory research purposes only and is not classified or supplied for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-[(1-pyridin-3-yltriazol-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2/c1-2-25-16-8-4-3-7-15(16)20-17(24)19-10-13-12-23(22-21-13)14-6-5-9-18-11-14/h3-9,11-12H,2,10H2,1H3,(H2,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFTCUMXZZNJHLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCC2=CN(N=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-ethoxyphenyl)-3-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction.

    Formation of the Urea Linkage: The final step involves the reaction of an isocyanate with an amine to form the urea linkage.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethoxyphenyl)-3-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(2-Ethoxyphenyl)-3-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Biology: Investigation of its biological activity, including antimicrobial and anticancer properties.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-ethoxyphenyl)-3-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The triazole and pyridine rings can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their substituent variations are summarized below:

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight Biological Activity
Target Compound R1: 2-Ethoxyphenyl, R2: Pyridin-3-yl C18H19N7O2 (est.) ~373.39 (est.) Not reported (hypothetical)
1-[(4-Chlorophenyl)methyl]-3-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea R1: 4-Chlorophenyl, R2: Pyridin-3-yl C16H15ClN6O 342.78 Not reported
1-(4-Bromophenyl)-3-((1-(3-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl)urea R1: 4-Bromophenyl, R2: 3-Methoxybenzyl C17H16Br2N5O 463.97 IDO1 inhibition (IC50: ~0.5 µM)
1-(2-Methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl)-3-(4-methoxyphenyl)urea R1: 3-Nitrophenyl, R2: Pyridin-3-yl C23H21N7O3 443.45 Anticancer (in vitro screening)

Key Observations :

  • Electron-Donating vs. In contrast, bromo or nitro groups (e.g., 7e , 15a ) are electron-withdrawing, which may enhance electrophilic interactions but reduce solubility.
  • Pyridine vs. Benzyl Triazole : The pyridin-3-yl group in the target compound and BJ49931 enables π-π stacking in biological targets, while benzyl-substituted triazoles (e.g., 7f ) may exhibit varied steric effects.

Physicochemical Properties

  • The ethoxy group in the target compound could further improve solubility in polar solvents compared to BJ49931’s chloro substituent .
  • Spectroscopic Data :
    • 1H NMR : The target compound’s ethoxy group would show a characteristic triplet at ~1.3 ppm (CH3) and a quartet at ~4.0 ppm (OCH2), similar to methoxy signals in 7f (δ 3.75–3.80) .
    • HRMS : Expected [M+H]+ ion at m/z 373.39 (C18H19N7O2), aligning with analogs like 7e (m/z 463.97) .

Biological Activity

1-(2-ethoxyphenyl)-3-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea is a compound that has garnered interest due to its unique structural features and potential biological activities. It integrates a urea moiety with triazole and pyridine rings, which are known for their diverse biological roles. This article explores the biological activity of this compound based on available literature and research findings.

Chemical Structure

The compound can be structurally represented as follows:

C15H16N4O\text{C}_{15}\text{H}_{16}\text{N}_{4}\text{O}

Key Features:

  • Urea Derivative : The urea functional group is often associated with various biological activities.
  • Triazole and Pyridine Rings : These rings are known for their roles in medicinal chemistry, particularly in antifungal and antibacterial applications.

Triazole Moiety

Triazoles are well-documented for their:

  • Antifungal Properties : Many triazole derivatives are used as antifungal agents in clinical settings.
  • Antibacterial Activity : Some studies have indicated that triazoles can exhibit antibacterial effects against various pathogens .

Pyridine Ring

Pyridine derivatives are prevalent in pharmaceuticals due to their ability to:

  • Interact with Biological Targets : They can act as ligands for various receptors and enzymes.
  • Exhibit Neuroprotective Effects : Certain pyridine compounds have been shown to provide neuroprotection in experimental models .

In Vitro Studies

While specific studies on this compound are scarce, related compounds with similar structures have demonstrated various biological activities. For instance:

CompoundActivityReference
Triazole Derivative AAntifungal
Pyridine Derivative BAntibacterial
Urea-Based Compound CAnticancer

These findings suggest that the target compound may possess similar activities due to its structural components.

Case Studies

Due to the lack of direct studies on this specific compound, we can draw parallels from related compounds:

  • Triazole Antifungal Agents : Research has shown that triazole derivatives can inhibit fungal growth by interfering with ergosterol synthesis. This mechanism may be relevant for our compound if it exhibits similar properties.
  • Pyridine-Based Neuroprotective Drugs : Compounds containing pyridine rings have been investigated for their neuroprotective effects in models of neurodegenerative diseases. This suggests a potential avenue for exploring neuroprotective effects of our target compound.

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